Phthoxazolin A
描述
Structure
3D Structure
属性
分子式 |
C16H22N2O3 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC 名称 |
(4Z,6Z,8E)-3-hydroxy-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide |
InChI |
InChI=1S/C16H22N2O3/c1-12(14(19)16(2,3)15(17)20)8-6-4-5-7-9-13-10-18-11-21-13/h4-8,10-11,14,19H,9H2,1-3H3,(H2,17,20)/b6-4-,7-5+,12-8- |
InChI 键 |
MRTUFVRJHFZVOT-XSOJHLTDSA-N |
手性 SMILES |
C/C(=C/C=C\C=C\CC1=CN=CO1)/C(C(C)(C)C(=O)N)O |
规范 SMILES |
CC(=CC=CC=CCC1=CN=CO1)C(C(C)(C)C(=O)N)O |
同义词 |
phthoxazolin phthoxazolin A |
产品来源 |
United States |
Microbial Producers and Production Enhancement Strategies
Fermentation Optimization for Phthoxazolin (B143886) A Biosynthesis
Influence of Culture Conditions on Yield
Culture conditions play a crucial role in the yield of microbial metabolites. Factors such as the composition of the culture medium, temperature, pH, and aeration can significantly impact the growth of the producing organism and the expression of biosynthetic gene clusters. frontiersin.orgmdpi.com
Research has shown that the production of phthoxazolin A by Streptomyces sp. OM-5714 can be influenced by the culture medium composition. Different media formulations have been tested, and the presence of certain components can lead to detectable levels of this compound. For instance, in one study, this compound production was evaluated in media designated as Medium A, Medium B, and Medium C. The addition of allophane (0.5%) to these media significantly enhanced this compound production compared to the same media without allophane. kitasato-u.ac.jp
| Medium | Allophane (0.5%) Added | This compound Production (µg/ml) |
| Medium A | No | <5 |
| Medium A | Yes | 95 |
| Medium B | No | <5 |
| Medium B | Yes | 79 |
| Medium C | No | <5 |
| Medium C | Yes | 90 |
Data derived from search result kitasato-u.ac.jp.
Medium A consisted of soluble starch (2.0%), glycerol (B35011) (0.5%), wheat germ (1.0%), meat extract (0.3%), dry yeast (0.3%), and CaCO₃ (0.3%) at pH 7.5. Medium B contained lactose (B1674315) (1.0%), glycerol (0.5%), pectin (B1162225) (0.5%), NZ-amine (0.5%), dry yeast (1.0%), and CaCO₃ (0.3%) at pH 6.7. Medium C included starch (2.4%), glucose (0.1%), peptone (0.3%), meat extract (0.3%), yeast extract (0.5%), CaCO₃ (0.4%), and a trace salt solution (0.5% v/v) at pH 7.0. The trace salt solution contained FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O, CuSO₄·5H₂O, and CoCl₂·6H₂O, each at 1 g/L. kitasato-u.ac.jp
The activation of cryptic metabolite production, such as this compound in S. avermitilis, can be achieved through genetic manipulation, such as the disruption of autoregulator-receptor homologues like AvaR3. researchgate.netdntb.gov.ua This suggests that regulatory mechanisms within the microorganism influence the expression of the this compound biosynthetic gene cluster.
Nutrient Limitation Strategies (e.g., Phosphate (B84403) Depletion)
Nutrient limitation is a known strategy to influence the production of secondary metabolites in microorganisms. researchgate.netnumberanalytics.com In the case of this compound, production has been shown to be favored under phosphate-limited fermentation conditions. kitasato-u.ac.jpnih.gov
Studies on Streptomyces sp. OM-5714 have indicated that depressing the concentration of phosphate ions in the fermentation medium enhances the production of this compound. kitasato-u.ac.jpnih.gov This suggests that phosphate availability acts as a regulatory signal for the biosynthesis of this compound in this strain. While the precise mechanism by which phosphate limitation promotes this compound production is not detailed in the provided search results, nutrient limitation, in general, can trigger the onset of secondary metabolism in streptomycetes, potentially as a survival strategy in nutrient-poor environments. researchgate.net
Further research into the specific phosphate signaling pathways and their interaction with the this compound biosynthetic gene cluster in producing strains could provide deeper insights into optimizing production through nutrient limitation strategies.
Biosynthetic Pathway Elucidation of Phthoxazolin a
Identification and Characterization of the ptx Biosynthetic Gene Cluster
Initial genome data for S. avermitilis did not readily reveal a plausible biosynthetic gene cluster for phthoxazolin (B143886) A, suggesting it was a cryptic or hidden pathway. plos.orgresearchgate.netnih.gov Through genome sequencing, comparative genomic analysis, and gene disruption experiments, the ptx biosynthetic gene cluster responsible for phthoxazolin A production was successfully identified and characterized. plos.orgresearchgate.netnih.govnih.gov
Genomic Organization and Gene Annotation
The ptx biosynthetic genes are located on an extra genomic region in S. avermitilis strains that produce this compound, a region not present in publicly available genome databases of some other strains like S. avermitilis K139. plos.orgresearchgate.netnih.govresearchgate.netnih.govlidsen.com This extra genomic region spans approximately 99.9 kb and contains 43 open reading frames (ORFs). osaka-u.ac.jposaka-u.ac.jp Bioinformatic analysis and annotation of these ORFs have assigned putative roles to several genes in the biosynthesis of the oxazole (B20620) ring, the triene polyketide chain, and carbamoyl (B1232498) moieties of this compound. plos.orgresearchgate.netnih.gov Eight ORFs within this region have been specifically implicated in the biosynthesis of this compound. plos.orgresearchgate.netnih.gov
Here is a table summarizing the deduced functions of some key ORFs in the ptx cluster:
| Gene | Putative Function |
| ptxA | Discrete acyltransferase (AT) |
| ptxB | Polyketide synthase (PKS) modules |
| ptxC | Polyketide synthase (PKS) modules |
| ptxF | Polyketide synthase (PKS) modules |
| ptxH | Polyketide synthase (PKS) modules |
| ptxD | Putative oxazole ring formation enzyme (cyclodehydratase) |
| ptxE | Nonribosomal peptide synthetase (NRPS) loading module |
| ptxG | Nonribosomal peptide synthetase (NRPS) modules |
Comparative Genomic Analysis with Related Polyketide Clusters
Comparative genomic analysis has been instrumental in understanding the ptx cluster. The structure of this compound, containing a 5-substituted oxazole ring linked to a triene moiety, shows similarity to a substructure of oxazolomycin. researchgate.netnih.gov Biosynthetic gene clusters for other oxazole-containing natural products like oxazolomycin and inthomycins have also been characterized as trans-AT Type I PKS systems often coupled with NRPS machinery. plos.orgnih.govasm.org Comparative analysis of the ptx cluster with these related clusters, such as the ozm cluster for oxazolomycin and the itm cluster for inthomycins, has revealed conserved domains and architectural similarities, supporting the classification of ptx as a trans-AT Type I PKS system. nih.govasm.org These comparisons also highlight variations in domain organization and the presence of auxiliary enzymes that contribute to the unique structural features of each compound. nih.govresearchgate.net
Polyketide Synthase (PKS) Assembly Line Mechanism
The biosynthesis of the polyketide portion of this compound is carried out by a trans-AT Type I PKS system. plos.orgresearchgate.netnih.govnih.govresearchgate.netnih.govasm.orgoup.com Unlike typical cis-AT Type I PKS systems where each module contains an integrated AT domain, trans-AT systems utilize one or a few discrete AT enzymes that provide extender units to multiple modules. plos.orgnih.gov
Trans-AT Type I PKS System Architecture
The ptx gene cluster encodes a trans-AT Type I PKS system characterized by PKS modules that lack an integrated AT domain. plos.orgnih.gov The polyketide chain is assembled iteratively on a series of modules, each responsible for a round of chain elongation and modification. plos.org The architecture of the ptx assembly line includes several PKS modules encoded by genes such as ptxB, ptxC, ptxF, and ptxH. nih.govosaka-u.ac.jp These modules contain the core catalytic domains necessary for polyketide synthesis, but they rely on discrete ATs for the loading of extender units. plos.orgnih.gov The ptx assembly line is also a hybrid system, incorporating NRPS modules, particularly in the loading phase and potentially for further modifications or extensions. plos.orgosaka-u.ac.jposaka-u.ac.jpresearchgate.netasm.org
Functional Roles of Constituent Domains (e.g., KS, KR, DH, ER, ACP)
The PKS modules within the ptx assembly line contain various catalytic domains with specific roles in polyketide chain elongation and modification. nih.govresearchgate.netresearchgate.net
Here is a table outlining the functional roles of key PKS domains in the ptx system:
| Domain | Functional Role |
| Ketosynthase (KS) | Catalyzes the decarboxylative Claisen condensation between the growing polyketide chain and the incoming extender unit. plos.orgmdpi.com |
| Ketoreductase (KR) | Catalyzes the reduction of the β-keto group generated after condensation. nih.govresearchgate.netmdpi.com |
| Dehydratase (DH) | Catalyzes the removal of water to introduce a double bond. osaka-u.ac.jpresearchgate.netmdpi.com |
| Enoyl Reductase (ER) | Catalyzes the reduction of a double bond. mdpi.com |
| Acyl Carrier Protein (ACP) | Carries the growing polyketide chain via a phosphopantetheine arm. plos.orgmdpi.com |
Analysis of the KS domains in the ptx cluster has revealed that some domains, like KS9 and KS11, contain mutations in their conserved active site motif, suggesting they may be inactive (referred to as KS0 domains) in the polyketide assembly line. osaka-u.ac.jpresearchgate.net Similarly, variations in the catalytic triad (B1167595) of KR domains have been observed, although they are still predicted to be active. nih.govresearchgate.net
Significance of Discrete Acyltransferases (e.g., PtxA)
A defining characteristic of the trans-AT Type I PKS system is the presence of discrete acyltransferases that function independently of the PKS modules. plos.orgnih.govresearchgate.netnih.govoup.com In the biosynthesis of this compound, PtxA is the key discrete AT enzyme. plos.orgresearchgate.netnih.govresearchgate.netnih.govoup.com PtxA is responsible for loading the appropriate extender units, such as malonyl-CoA, onto the ACP domains of the PKS modules. plos.orgosaka-u.ac.jp Experimental evidence, such as the complete loss of this compound production upon disruption of the ptxA gene, confirms the essential role of this discrete acyltransferase in the biosynthetic pathway. plos.orgresearchgate.netnih.govresearchgate.netnih.govosaka-u.ac.jp PtxA contains two tandem AT domains along with an oxidoreductase domain, a feature also observed in discrete ATs from other trans-AT systems like OzmM from the oxazolomycin pathway. nih.govnih.gov The utilization of discrete ATs like PtxA provides flexibility and can contribute to the structural diversity of polyketides synthesized by these systems. plos.org
Non-Ribosomal Peptide Synthetase (NRPS) Components and Hybrid Systems
The biosynthesis of this compound is carried out by a hybrid PKS/NRPS system, where both types of enzymatic machinery collaborate in the assembly line. nih.gov The ptx gene cluster contains genes encoding PKS modules (ptxC, ptxF, and ptxH), a hybrid NRPS/PKS protein (ptxB), and distinct NRPS proteins (ptxE and ptxG). wikipedia.org This modular organization is characteristic of type I modular PKSs and NRPSs, where individual modules are responsible for incorporating specific building blocks and assembling the complex molecular structure. nih.govresearchgate.net The PKS components are responsible for the assembly of polyketide chains, typically utilizing malonyl-CoA and its derivatives as extender units. nih.gov NRPS modules, on the other hand, activate and incorporate amino acids. nih.govwikipedia.org In the case of this compound, the hybrid nature of the system allows for the incorporation of both polyketide and peptide elements into the final product. wikipedia.org The assembly line involves multiple NRPS modules, including a loading module encoded by ptxE. wikipedia.org
Involvement of Glycine (B1666218) as a Starter Unit
The initiation of this compound biosynthesis involves the incorporation of an amino acid starter unit. Studies indicate that the biosynthesis is initiated by the formylation of a glycine residue. nih.gov The ptxE gene encodes a single NRPS module comprising formylation (F), adenylation (A), and peptidyl carrier protein (PCP) domains, which is proposed to function as a loading module to introduce the initial amino acid into the assembly line. nih.gov Bioinformatic analysis of the PtxE-A domain predicts it to be specific for glycine, suggesting that glycine is the amino acid activated by this domain and subsequently loaded onto the PtxE-PCP domain as a glycyl-S-PCP intermediate. nih.gov Glycine serves as the predicted substrate for the A domain in the loading module and is ultimately incorporated into the this compound structure as part of the carbamoyl moiety. wikipedia.orgnih.gov
Oxazole Ring Formation Mechanism (e.g., Cyclodehydratase Homologues)
A key step in the biosynthesis of this compound is the formation of its characteristic oxazole ring. This cyclization event has been postulated to occur through a mechanism similar to that observed in the biosynthesis of other oxazole-containing natural products like oxazolomycin. nih.gov The ptx gene cluster includes ptxD, which encodes a protein homologous to known cyclodehydratases involved in oxazole formation in related biosynthetic pathways, such as Itm15 in inthomycin biosynthesis, OzmP in oxazolomycin biosynthesis, and CongE in conglobatin biosynthesis. nih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org These cyclodehydratase homologues, including PtxD, contain an ATP-pyrophosphatase domain featuring a conserved signature motif (SGGKDS) essential for ATP binding. metabolomicsworkbench.org ATP is crucial for the cyclization process leading to oxazole formation. nih.govmetabolomicsworkbench.org The consistent gene arrangement pattern observed in the ptx cluster (ptxE-ptxD-ptxC) mirrors those found in the inthomycin (itm16-itm15-itm14), oxazolomycin (ozmO-ozmP-ozmQ), and conglobatin (congA-congE-congB) BGCs, further supporting a conserved enzymatic mechanism for oxazole ring formation catalyzed by these cyclodehydratase homologues. metabolomicsworkbench.orgmetabolomicsworkbench.org These enzymes catalyze a straight-chain dehydration reaction to yield the oxazole ring. metabolomicsworkbench.org
Post-PKS/NRPS Modification Enzymes
Following the core assembly of the this compound backbone by the PKS and NRPS machinery, the nascent product undergoes further enzymatic modifications to yield the mature natural product. nih.gov These post-PKS/NRPS modification enzymes, often referred to as tailoring enzymes, are responsible for introducing structural diversity and completing the biosynthesis. nih.gov While PKS and NRPS systems primarily handle chain elongation and amino acid incorporation, tailoring enzymes can catalyze a variety of reactions, including oxidation, cyclization, glycosylation, and hydroxylation. wikipedia.orgnih.gov These enzymes can synthesize and attach additional molecular moieties to the core structure or perform post-synthesis structural alterations such as reductions, epoxidations, and halogenations. nih.gov
Proposed Tailoring Reactions
Based on the structure of this compound and the predicted functions of the enzymes encoded by the ptx cluster, several tailoring reactions are proposed to occur during its biosynthesis. The process involves the extension of the growing chain by multiple malonyl-CoA units, which ultimately leads to the formation of the triene moiety. nih.gov The incorporation of glycine as a terminal unit generates the carbamoyl moiety of this compound. nih.gov A proposed model for the biosynthetic pathway outlines these key steps in the assembly line. nih.govwikipedia.orgnih.gov However, despite the identification of the ptx gene cluster, initial studies did not identify clear candidate enzymes within the cluster or its flanking regions that are responsible for all the final enzymatic processing steps required to complete this compound biosynthesis. nih.gov
Stereochemical Determinants in Triene Chain Assembly
The conjugated triene moiety of this compound possesses specific double bond geometries, assigned as 4Z, 6Z, 8E. nih.gov In typical PKS systems, modules containing a B-type ketoreductase (KR) domain and a dehydratase (DH) domain are expected to produce polyketide intermediates with a trans (E) double bond. nih.gov Sequence analysis of the KR domains within the ptx cluster, specifically KR2, KR3, and KR4, reveals the presence of the "LDD" motif, which is characteristic of B-type KR domains. nih.gov Although variations exist among these individual KR domains, the presence of this motif would typically suggest the formation of trans double bonds. nih.gov This presents a notable observation, as the final this compound molecule exhibits Z geometry at the 4 and 6 positions of the triene chain, contrasting with the expected E geometry based on the predicted function of the PKS domains. nih.gov This apparent discrepancy in stereochemistry between the expected intermediate and the final product has also been noted in the biosynthetic pathways of other natural products, such as oxazolomycin and chivosazol. nih.gov The precise enzymatic mechanism responsible for determining or altering the stereochemistry of the double bonds during the assembly of the triene chain in this compound biosynthesis remains an area requiring further elucidation. nih.gov
Chemical Synthesis and Structural Modifications
Total Synthesis Approaches to Phthoxazolin (B143886) A
The total synthesis of Phthoxazolin A presents significant challenges, particularly in the stereocontrolled construction of its polyene chain. The first total synthesis of racemic this compound was reported, employing a convergent strategy that leveraged palladium-catalyzed cross-coupling reactions to stereoselectively build the Z,Z,E-trienyl unit acs.orgacs.orgcapes.gov.bracs.orgresearchgate.netsemanticscholar.org. This synthesis highlighted the importance of developing methodologies for the stereocontrolled synthesis of polyene-containing systems acs.orgacs.org.
Convergent and Stereoselective Synthetic Strategies
Convergent and stereoselective strategies are crucial for efficiently assembling complex molecules like this compound. The initial total synthesis was designed to utilize a series of highly stereoselective palladium-mediated coupling reactions acs.org. The retrosynthetic plan for this synthesis involved disconnecting this compound into key fragments, including a but-3-enal metal equivalent and a fragment derived from a stereoselective haloalkenyl chain extension acs.org. Other synthetic strategies for related inthomycins (also known as phthoxazolins) have been developed, including asymmetric total syntheses and modular synthetic routes, often involving stereocontrolled cross-coupling reactions and asymmetric transformations researchgate.netbeilstein-journals.orgnih.gov.
Key Reactions: Palladium-Catalyzed Cross-Coupling (e.g., Heck, Stille)
Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille couplings, have been instrumental in the synthesis of this compound, particularly for the construction of its intricate polyene system acs.orgacs.orgcapes.gov.brresearchgate.netbeilstein-journals.orgresearchgate.net. These reactions are valuable tools in organic synthesis for forming carbon-carbon bonds and are widely applied in the synthesis of complex natural products and pharmaceuticals due to their mild conditions and functional group tolerance nih.govcem.comscielo.brnobelprize.org.
In the first total synthesis of racemic this compound, a convergent series of palladium-catalyzed cross-coupling reactions was employed to stereoselectively construct the Z,Z,E-trienyl unit acs.orgacs.orgcapes.gov.br. Key steps included a Heck coupling of a vinyl iodide with a vinylboronate pinacol (B44631) ester (used as a vinyl dianion equivalent), followed by a deboronation-iodination sequence, and finally a Stille coupling of the resulting vinyl iodide with an oxazolyl alkenyl stannane (B1208499) acs.orgacs.orgcapes.gov.brresearchgate.net. The Stille reaction is often preferred in polyene synthesis as it typically proceeds with retention of the stereochemical integrity of the coupling partners, a characteristic not always shared by the Heck reaction psu.edu.
Stereocontrol and Stereoselective Construction of the Z,Z,E-Trienyl Moiety
Achieving precise stereocontrol in the synthesis of the Z,Z,E-trienyl moiety is a significant challenge due to the lability of polyene systems to isomerization acs.org. The biological activity of polyenes often depends on the geometry of their unsaturated bonds, emphasizing the need for stereocontrolled synthesis acs.orgacs.org.
In the first total synthesis, highly stereoselective palladium-mediated coupling reactions were chosen with the expectation that they would be mild enough to prevent isomerization of the alkene functions, thereby providing a stereoselective route to this compound acs.org. The synthesis involved a deboronation-iodination sequence that resulted in the inversion of alkene stereochemistry to achieve the desired configuration acs.orgacs.orgcapes.gov.br. Another approach to constructing the (Z,Z,E)-triene unit in related inthomycins involved the semi-hydrogenation of an alkyne nih.gov.
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of natural products like this compound is a common practice in chemical biology and medicinal chemistry to explore structural requirements for activity and to potentially improve properties. This compound is part of the inthomycin family, and the synthesis of various inthomycin analogues has been reported researchgate.netbeilstein-journals.org. For example, phenyl analogues of inthomycins A and B were synthesized using a Stille coupling reaction as a key step beilstein-journals.org.
Rational Design and Combinatorial Approaches
Rational design and combinatorial chemistry are powerful methodologies employed in the synthesis of compound libraries, including analogues of natural products, to facilitate the discovery and optimization of biologically active molecules ajprd.comijpsonline.comijpsr.comnih.gov. Rational design involves designing compounds based on knowledge of the target or the structure-activity relationships of known compounds ajprd.comijpsonline.com. Combinatorial chemistry allows for the rapid synthesis of large numbers of diverse compounds in a single process, creating libraries that can be screened for desired activities ajprd.comijpsr.com. These approaches are highly relevant to the synthesis of this compound analogues for exploring the impact of structural modifications on biological activity, although specific details on the application of these exact methods to this compound analogues were not extensively detailed in the provided context.
Structure-Activity Relationship (SAR) Studies of Synthetic Analogues
Structure-Activity Relationship (SAR) studies are conducted on synthetic analogues to understand how variations in chemical structure affect biological activity. This information is critical for identifying key pharmacophores and guiding the design of more potent or selective compounds semanticscholar.orgtandfonline.comresearchgate.net. SAR studies have been performed on oxazole (B20620) derivatives, highlighting the versatility of the oxazole moiety and identifying structural features essential for various biological activities semanticscholar.orgtandfonline.com. While detailed SAR data specifically for a wide range of this compound analogues was not provided, the synthesis of analogues of related compounds like NBRI16716B has enabled preliminary SAR studies to reveal structural requirements for their activity jst.go.jp. The synthesis of phthoxazolin/inthomycin analogues allows for similar investigations into the relationship between their structure and reported activities, such as herbicidal or antifungal effects beilstein-journals.orgnih.gov.
Chemoenzymatic Synthesis Strategies
Research into the synthesis of this compound has largely focused on understanding its natural biosynthetic pathway within the producing organism, Streptomyces avermitilis. This biological process inherently involves enzymatic transformations, representing a form of in vivo chemoenzymatic synthesis orchestrated by complex cellular machinery. While detailed strategies for laboratory-based chemoenzymatic synthesis of this compound, which would typically involve combining isolated enzymes or whole cells with chemical steps to build the molecule from simpler precursors, are not extensively reported in the provided literature, the elucidation of the biosynthetic pathway provides fundamental insights into the enzymatic logic behind its construction.
This compound is recognized as an oxazole-containing polyketide synthesized via a hybrid polyketide synthase (PKS)/non-ribosomal peptide synthetase (NRPS) system fishersci.fifishersci.nl. The biosynthesis is attributed to a trans-AT type I PKS system, a complex enzymatic assembly line responsible for the step-wise construction of the polyketide chain fishersci.finih.govresearchgate.net. Genetic studies have identified the ptx biosynthetic gene cluster in Streptomyces avermitilis strain KA-320 as being responsible for this compound production fishersci.finih.govresearchgate.net. This gene cluster encodes a series of enzymatic modules necessary for the biosynthesis, including those for the formation of the oxazole ring, the triene polyketide moiety, and the carbamoyl (B1232498) group nih.gov.
A key enzyme identified in this pathway is PtxA, a discrete acyltransferase, which has been shown to be indispensable for this compound biosynthesis. Disruption of the gene encoding PtxA leads to a complete loss of this compound production, confirming the crucial role of the trans-AT type I PKS system nih.gov. The proposed assembly line for this compound biosynthesis involves various enzymatic domains characteristic of PKS and NRPS systems, such as adenylation (A) domains, acyl carrier proteins (ACP), acyltransferases (AT), ketosynthases (KS), ketoreductases (KR), dehydratases (DH), methyltransferases (MT), and condensation (C) domains researchgate.net.
The formation of the unique 5-substituted oxazole ring, a characteristic feature of this compound and related compounds like oxazolomycin and inthomycins, involves specific enzymatic steps. While the precise mechanism in this compound biosynthesis is still being detailed, studies on related pathways suggest the involvement of enzymes like dehydrogenases and cyclodehydratases catalyzing the formation of the aromatic heterocycle. A proposed model for this compound biosynthesis outlines the sequential action of these enzymatic modules to assemble the complex structure researchgate.net.
Although the natural enzymatic machinery for this compound biosynthesis has been characterized, detailed reports on applying these specific enzymes or whole cells from the ptx pathway in a controlled laboratory chemoenzymatic synthesis to produce this compound from defined substrates were not found in the provided search results. Research in this area appears to be primarily focused on understanding the biological process rather than developing synthetic routes that merge chemical and enzymatic methodologies for large-scale production or analog generation in a laboratory setting.
Biological Activities and Molecular Mechanisms of Action
Cellulose (B213188) Biosynthesis Inhibition
Phthoxazolin (B143886) A was discovered through screening methods specifically designed to identify inhibitors of cellulose biosynthesis. nih.govkitasato-u.ac.jpjst.go.jp It has been demonstrated to inhibit cell-free cellulose synthesis, indicating a direct impact on the enzymatic machinery responsible for cellulose production. kitasato-u.ac.jpannualreviews.org Phthoxazolin A is recognized as one of the few microbial metabolites known to inhibit cellulose biosynthesis. jmb.or.krannualreviews.org
Specificity against Cellulose Synthase in Microbial Systems (e.g., Acetobacter xylinum)
Research has shown that this compound is effective in inhibiting cellulose synthesis in the bacterium Acetobacter xylinum (also known as Gluconacetobacter xylinus). kitasato-u.ac.jp A. xylinum is a well-studied model organism for bacterial cellulose production, known for synthesizing large quantities of extracellular cellulose. annualreviews.orgabrinternationaljournal.org Studies using both resting cell and cell-free systems of A. xylinum have confirmed the inhibitory effect of this compound on its cellulose synthesis. kitasato-u.ac.jp
The cellulose synthase in A. xylinum is a multi-component enzyme complex encoded by the bcs operon, comprising genes bcsA, bcsB, bcsC, and bcsD. annualreviews.orgebi.ac.uknih.gov The catalytic subunit responsible for polymerizing glucose into cellulose is BcsB. ebi.ac.uknih.gov Cellulose synthesis activity in A. xylinum is allosterically activated by cyclic diguanylic acid (c-di-GMP), a crucial regulatory molecule in many bacteria. annualreviews.orgabrinternationaljournal.org
Data from studies on the inhibition of cellulose biosynthesis in Acetobacter xylinum by this compound highlight its potency:
| Compound | Amount (µg/ml or mM) | Inhibition of cellulose biosynthesis in Acetobacter xylinum (Resting cell system, %) | Inhibition of cellulose biosynthesis in Acetobacter xylinum (Cell-free system, %) |
| This compound | 100 (0.34 mM) | 100 | 100 |
| This compound | 10 (0.03 mM) | 30 | 27 |
Source: Adapted from search result kitasato-u.ac.jp
Inhibition in Plant Cellulose Synthesis Pathways
Beyond its effects on microbial systems, this compound also inhibits cellulose synthesis in plants. researchgate.netplos.orgresearchgate.netnetreefruit.org Cellulose is a fundamental structural component of plant cell walls, providing rigidity and support. dovepress.com The disruption of cellulose biosynthesis in plants can lead to severe growth abnormalities and is the basis for the herbicidal activity of several compounds. dovepress.comnih.gov The symptoms observed in plants treated with cellulose biosynthesis inhibitors like dichlobenil (B1670455) and isoxaben (B1672637) are comparable to those caused by other cellulose synthesis inhibitors such as thaxtomin A, a phytotoxin produced by Streptomyces species. nih.gov Cellulose biosynthesis inhibitors are recognized within Group L of the Herbicide Resistance Action Committee (HRAC) classification, signifying their mode of action. dovepress.com
Mechanistic Insights into Enzyme Target Interaction
While it is established that this compound inhibits cellulose synthesis, the precise molecular mechanism of its interaction with the target enzyme(s), particularly in plants, is not yet fully elucidated based on the provided information. researchgate.netannualreviews.org Its ability to inhibit cell-free synthesis suggests a direct interaction with the cellulose synthase enzyme or associated proteins. kitasato-u.ac.jpannualreviews.org Research into other cellulose biosynthesis inhibitors has explored interactions with cellulose synthase complexes and related components annualreviews.orgdovepress.com, and general methods for studying drug-target interactions, such as mass spectrometry-based approaches, exist to investigate such mechanisms nih.govmdpi.com. Further studies are needed to fully understand how this compound binds to and inhibits cellulose synthase at the molecular level in both microbial and plant systems.
Herbicidal Activity
This compound demonstrates potent herbicidal activity. researchgate.netplos.orgresearchgate.netnih.govkitasato-u.ac.jpnih.govresearchgate.netannualreviews.orguni.lunih.govsi.edu Its effectiveness as a weed control agent has been observed in experimental settings, including greenhouse studies where it showed strong activity against various weeds. jmb.or.kr This herbicidal action is intrinsically linked to its ability to inhibit cellulose biosynthesis, a vital process for plant cell wall formation and growth. dovepress.com
Efficacy in Pre- and Post-Emergence Applications
While this compound is known to be a potent herbicide, specific detailed data regarding its efficacy in pre-emergence versus post-emergence applications is not extensively provided in the available search results. Herbicides can be applied before weed seeds germinate (pre-emergence) or after weeds have emerged (post-emergence), with their effectiveness varying depending on the application timing and the target weed species. netreefruit.orgpurdue.edumdpi.comredalyc.orgresearchgate.net The reported potent herbicidal activity in "pot tests" and "greenhouse experiment" suggests effectiveness, but the specific application methods used in these tests are not detailed in the snippets. jmb.or.krannualreviews.org
Differential Susceptibility across Plant Species
The susceptibility of different plant species to herbicides can vary significantly due to factors such as uptake, translocation, metabolism, and the sensitivity of the herbicide's target site. si.edumdpi.comawsjournal.orgdartmouth.edu While differential susceptibility to various herbicides is a well-documented phenomenon in weed science awsjournal.orgdartmouth.edu, specific comprehensive data detailing the differential susceptibility of a range of plant species to this compound is not present in the provided search results. One snippet mentions the inhibition of radish seedlings kitasato-u.ac.jp, but this does not provide a broad comparison across multiple plant species.
Antifungal Properties
This compound exhibits antifungal activity, which was instrumental in its initial discovery through a screening method utilizing a cellulose-containing fungus, Phytophthora sp., as a test organism. nih.gov
Activity Spectrum against Plant Pathogenic Oomycetes (e.g., Phytophthora sp.)
Research indicates that this compound possesses moderate antifungal activity specifically against Phytophthora species. nih.govkitasato-u.ac.jp This selective activity against cellulose-containing fungi like Phytophthora parasitica, while showing inactivity against cellulose-lacking fungi such as Candida albicans, highlights its mechanism targeting cellulose biosynthesis, a crucial component of the cell wall in oomycetes but absent in true fungi. koreascience.krnih.gov Studies have evaluated its activity against species like Phytophthora sojae and Aphanomyces cochlioides. osaka-u.ac.jp The activity against Phytophthora capsici has also been assessed, showing inhibition zones in paper disc assays. tandfonline.com
Fungistatic versus Fungicidal Effects
While the precise fungistatic or fungicidal nature of this compound against plant pathogenic oomycetes is not explicitly detailed in the provided search results, its identification as an inhibitor of cellulose biosynthesis suggests a mechanism that would primarily impede cell wall formation and growth rather than directly killing the organism. nih.govkitasato-u.ac.jp In the context of antifungal agents, fungistatic compounds inhibit fungal growth, while fungicidal compounds kill fungi. mdpi.commdpi.com The reported "moderate antifungal activity" and inhibition of growth suggest a predominantly fungistatic effect, although further studies would be needed to definitively classify its action based on criteria like a ≥ 99.9% reduction in colony-forming units (CFU) for fungicidal activity. nih.govmdpi.com
Modulation of Cellular Interactions and Signaling Pathways (in vitro/cellular models)
Beyond its antifungal properties, this compound has been investigated for its effects on mammalian cells, particularly in the context of tumor-stromal cell interactions. nih.govnih.gov
Effects on Tumor-Stromal Cell Cocultures
This compound has been shown to inhibit the growth of human prostate cancer cells, such as DU-145 cells, more strongly when they are cultured in the presence of prostate stromal cells (PrSC) compared to when the cancer cells are cultured alone. nih.govnih.goviiarjournals.orgsigmaaldrich.com This suggests that this compound modulates the interactions between tumor cells and stromal cells, which play a significant role in supporting tumor growth. nih.goviiarjournals.orgjst.go.jp The compound was found to inhibit the expression of smooth muscle α-actin, a marker for myofibroblasts, which are components of the tumor stroma known to secrete factors promoting tumor growth. nih.govnih.gov
Inhibition of Stromal Cell-Derived Growth Factor Production (e.g., IGF-I)
A key mechanism by which this compound affects tumor-stromal cell cocultures is by inhibiting the production and secretion of growth factors from stromal cells. nih.govnih.gov Proteomic analysis and reverse transcription-polymerase chain reaction have revealed that this compound inhibits the expression of several insulin-like growth factor binding proteins (IGFBPs) and, notably, insulin-like growth factor I (IGF-I) by PrSC. nih.govnih.gov The inhibition of IGF-I expression by this compound was found to be particularly strong. nih.gov Conditioned medium from this compound-treated PrSC failed to stimulate the growth of DU-145 cells, further supporting the idea that the compound inhibits the secretion of growth-stimulatory factors from stromal cells. nih.gov
Downregulation of Receptor Signaling Cascades (e.g., IGF-IR phosphorylation)
The inhibition of IGF-I production by stromal cells treated with this compound leads to a downstream effect on the insulin-like growth factor I receptor (IGF-IR) signaling cascade in tumor cells. nih.govnih.gov Conditioned medium from this compound-treated PrSC failed to increase the phosphorylation of IGF-IR and Akt in DU-145 cells. nih.govnih.gov This indicates that by reducing the availability of stromal cell-derived IGF-I, this compound indirectly suppresses the activation of the IGF-IR signaling pathway in cancer cells. nih.gov While IGF-I binding typically leads to autophosphorylation of IGF-IR at sites like Tyr1131, Tyr1135, and Tyr1136, which is necessary for kinase activation, and phosphorylation at Tyr980, which creates a docking site for downstream proteins, this compound's action is primarily on the stromal cells reducing the ligand availability rather than directly inhibiting the receptor kinase activity. nih.govcellsignal.comresearchgate.net Studies specifically investigating direct IGF-IR kinase inhibition by this compound did not observe significant inhibition compared to potent IGF-IR kinase inhibitors. nih.gov Therefore, the downregulation of IGF-IR phosphorylation observed in tumor cells is a consequence of reduced IGF-I secretion by stromal cells. nih.gov
Table 1: Summary of this compound Activities
| Activity Type | Specific Effect | Relevant Model/Organism |
| Antifungal | Inhibits growth | Phytophthora sp., Aphanomyces cochlioides nih.govosaka-u.ac.jp |
| Modulation of Cell Interaction | Inhibits prostate cancer cell growth in coculture with stromal cells nih.govnih.goviiarjournals.org | Human prostate cancer cells (DU-145) + PrSC coculture nih.govnih.goviiarjournals.org |
| Growth Factor Inhibition | Inhibits IGF-I production by stromal cells nih.govnih.gov | Prostate stromal cells (PrSC) nih.govnih.gov |
| Signaling Pathway Modulation | Downregulates IGF-IR and Akt phosphorylation in tumor cells (indirectly) nih.govnih.gov | Human prostate cancer cells (DU-145) nih.govnih.gov |
Table 2: Effect of this compound on IGF Axis Molecules in PrSC
| Molecule | Effect of this compound Treatment |
| IGF-I | Decreased expression (strongest inhibition observed) nih.gov |
| IGFBP-2 | Decreased expression nih.gov |
| IGFBP-3 | Decreased expression nih.gov |
| IGFBP-5 | Decreased expression nih.gov |
| IGFBP-6 | Decreased expression nih.gov |
Note: Data extracted from search result nih.gov. Specific quantitative data points for the decrease in expression were not consistently available across all IGFBPs in the provided snippets to create a detailed numerical table.
Advanced Research Methodologies and Future Research Directions
Targeted Metabologenomic Approaches for Discovery of Related Compounds
The discovery of novel natural products is increasingly driven by genome mining and targeted metabologenomic strategies. These approaches connect biosynthetic gene clusters (BGCs) with their corresponding metabolites, offering a more efficient discovery pipeline than traditional screening methods. In the context of phthoxazolin (B143886) A and related oxazole-containing compounds, a targeted metabologenomic method has been developed to specifically identify molecules bearing a terminal oxazole (B20620) motif.
This strategy utilizes genes encoding key enzymes in the biosynthesis of the oxazole ring as a genomic marker. Specifically, genes for oxazole cyclase, a crucial enzyme for the formation of the terminal oxazole, are targeted. By designing PCR primers that amplify these specific genes, researchers can screen large bacterial DNA libraries to pinpoint strains with the genetic potential to produce oxazole-containing compounds. In one such study, screening a library of 1,000 bacterial strains led to the identification of 16 strains positive for oxazole cyclase genes. Subsequent phylogenetic analysis of the amplified gene sequences helped classify the producing strains into distinct clades, guiding the prioritization of strains for further chemical analysis. This genomics-first approach allows for the logical and efficient discovery of new microbial natural products with a desired structural feature, such as the oxazole ring found in phthoxazolin A. researchgate.net
Synthetic Biology and Pathway Engineering for Enhanced Production and Diversification
This compound is synthesized by a trans-AT type I polyketide synthase (PKS) system, a complex enzymatic assembly line that presents numerous opportunities for synthetic biology and pathway engineering. researchgate.netplos.org The modular nature of PKS systems allows for the manipulation of individual domains and modules to alter the final chemical structure, potentially leading to the generation of novel this compound analogs with improved properties or different biological activities.
Engineering efforts can be directed at several key aspects of the biosynthetic pathway:
Precursor Supply: Enhancing the intracellular pool of precursor molecules, such as glycine (B1666218) and specific acyl-CoA units, can lead to increased titers of this compound.
Enzyme Expression and Regulation: The this compound biosynthetic gene cluster was identified as a cryptic, or silent, pathway in Streptomyces avermitilis. researchgate.netnih.gov Production was activated by disrupting a regulatory gene (avaR3), demonstrating that manipulating regulatory networks is a powerful tool to turn on silent BGCs and enhance the production of the target compound. researchgate.netnih.gov Further optimization of promoter strengths and regulatory elements could lead to significant improvements in yield.
Domain and Module Swapping: A key feature of the trans-AT PKS system is the use of free-standing acyltransferase (AT) domains that supply the extender units for polyketide chain elongation. plos.org Engineering these AT domains to accept alternative extender units is a primary strategy for structural diversification. By introducing non-native monomers into the polyketide backbone, novel analogs of this compound can be created.
Heterologous Expression: The entire this compound biosynthetic gene cluster can be transferred to a heterologous host organism that is optimized for high-yield production of secondary metabolites. This approach can overcome limitations present in the native producer, such as slow growth or complex regulatory circuits.
These synthetic biology strategies not only hold promise for increasing the supply of this compound for further research and potential applications but also open avenues for creating a diverse library of related compounds for structure-activity relationship studies.
Elucidation of Novel Enzymatic Transformations in this compound Biosynthesis
The biosynthesis of this compound involves a series of fascinating enzymatic transformations catalyzed by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and a trans-AT Type I Polyketide Synthase (PKS) system. plos.org The biosynthetic gene cluster (ptx) contains genes encoding the enzymatic machinery responsible for constructing the molecule's unique architecture, which includes an oxazole ring, a triene polyketide chain, and a carbamoyl (B1232498) moiety. nih.gov
Based on in silico analysis of the identified ptx gene cluster and gene disruption experiments, a model for the biosynthetic pathway has been proposed. plos.org The key enzymatic domains and their predicted roles are summarized below:
| Gene | Protein | Predicted Function/Domains | Role in Biosynthesis |
| ptxA | PtxA | Discrete Acyltransferase (trans-AT) | Supplies malonyl-CoA extender units to the PKS modules. plos.org |
| ptxC | PtxC | Type I PKS | Contains multiple modules (KS, DH, KR, ACP) for polyketide chain elongation and modification. plos.org |
| ptxE | PtxE | NRPS-like protein | Contains Adenylation (A), Peptidyl Carrier Protein (PCP), and Formylation (F) domains for activation and formylation of the glycine starter unit. plos.org |
| ptxF | PtxF | Putative Oxazole Cyclase | Catalyzes the cyclization and oxidation steps to form the characteristic oxazole ring from a serine or cysteine precursor incorporated by the NRPS machinery. |
| ptxH | PtxH | Carbamoyltransferase | Involved in the addition of the carbamoyl group. nih.gov |
This table is based on data from Suroto et al., 2018. plos.orgnih.gov
A crucial step in the pathway is the formation of the oxazole ring, a common feature in many bioactive natural products. This transformation is thought to be catalyzed by a dedicated oxazole cyclase (PtxF), which acts on an intermediate tethered to the NRPS portion of the assembly line. The biosynthesis begins with the activation and formylation of glycine by the NRPS module PtxE. plos.org This starter unit is then passed to the PKS modules, which extend the polyketide chain. The trans-acting acyltransferase, PtxA, is essential for this process, as its disruption completely abolishes this compound production. nih.gov Further biochemical characterization of each enzyme in the pathway is a key future research direction to fully understand the intricate catalytic mechanisms, substrate specificities, and protein-protein interactions that govern the assembly of this complex molecule.
Advanced Mechanistic Investigations of Cellulose (B213188) Synthase Inhibition
This compound is recognized as a specific inhibitor of cellulose biosynthesis. nih.gov This mode of action is the basis for its potent herbicidal and anti-oomycete activities, as cellulose is a critical structural component of plant cell walls and the cell walls of oomycetes. plos.orgnih.gov While the inhibitory effect on cellulose synthesis is well-established, the precise molecular mechanism of this inhibition remains an important area for future investigation.
Advanced mechanistic studies are required to elucidate how this compound interacts with the cellulose synthase (CESA) complex. The CESA complex is a large, membrane-embedded rosette structure responsible for polymerizing glucose into β-1,4-glucan chains and extruding them into the extracellular space. Key research questions that need to be addressed include:
Direct Binding Target: Does this compound bind directly to one or more of the CESA protein subunits? If so, which specific domains or amino acid residues are involved in the interaction?
Mode of Inhibition: Does the compound act as a competitive, non-competitive, or uncompetitive inhibitor with respect to the UDP-glucose substrate?
Impact on CESA Complex Dynamics: How does this compound affect the assembly, trafficking, membrane insertion, or catalytic activity of the CESA rosette? Does it interfere with the processivity of the enzyme complex?
Answering these questions will likely require a combination of advanced biochemical and biophysical techniques, such as X-ray crystallography or cryo-electron microscopy of the CESA complex co-crystallized with this compound, as well as sophisticated live-cell imaging to observe the inhibitor's effect on CESA dynamics in real-time. A detailed understanding of its mechanism at the molecular level would not only provide fundamental insights into the process of cellulose synthesis but also facilitate the rational design of new, more potent herbicides or antifungal agents.
Exploration of this compound in Agronomical Applications (excluding specific product development)
The unique mode of action of this compound as a cellulose biosynthesis inhibitor gives it significant potential for agronomical applications, primarily as a herbicide and an agent to control oomycete plant pathogens. researchgate.net Its efficacy in these areas stems from the fundamental importance of cellulose to the structural integrity of both plants and oomycetes.
Herbicidal Activity: this compound exhibits potent herbicidal activity. nih.gov By inhibiting cellulose synthesis, it disrupts the formation of plant cell walls, leading to a loss of structural integrity, aberrant cell expansion, and ultimately, plant death. This mechanism is distinct from many commercial herbicides, making this compound a promising candidate for developing new herbicides, especially for managing weeds that have developed resistance to existing modes of action. researchgate.net Research has demonstrated its ability to inhibit the growth of seedlings, highlighting its potential as a pre- or post-emergence herbicide. kitasato-u.ac.jp
Anti-Oomycete Activity: Oomycetes, or water molds, are a group of destructive plant pathogens responsible for diseases like late blight of potato and downy mildew. Unlike true fungi, which have chitin (B13524) in their cell walls, oomycetes have cell walls composed primarily of cellulose. This makes them insensitive to many conventional fungicides that target chitin synthesis. This compound's ability to inhibit cellulose synthesis gives it a broad spectrum of activity against these economically important plant pathogens. researchgate.netplos.org Bioassays have confirmed that this compound exerts growth inhibitory activity against a wide range of plant pathogenic oomycetes. researchgate.netnih.gov
| Agronomical Application | Target Organism(s) | Mechanism of Action | Observed Effect |
| Herbicide | Weeds | Inhibition of Cellulose Biosynthesis | Inhibition of seedling growth, plant death. nih.govkitasato-u.ac.jp |
| Anti-oomycete agent | Plant pathogenic oomycetes (e.g., Phytophthora spp.) | Inhibition of Cellulose Biosynthesis | Growth inhibition. plos.orgresearchgate.netnih.gov |
常见问题
Q. What are the primary biological activities of Phthoxazolin A, and how are they experimentally validated?
this compound exhibits potent antitumor and antifungal activities. For example, it inhibits prostate cancer growth by disrupting tumor-stromal cell interactions, specifically suppressing myofibroblast markers (e.g., smooth muscle α-actin) and insulin-like growth factor (IGF)-I secretion in stromal cells . Experimental validation involves co-culture assays with cancer cells and stromal fibroblasts, proteomic analysis, and RT-PCR to measure gene expression changes. Antifungal activity is typically assessed via agar diffusion assays or minimum inhibitory concentration (MIC) tests against fungal strains .
Q. How is the biosynthetic gene cluster (BGC) of this compound identified, and what genes are critical for its production?
The BGC (ptx cluster) was identified through comparative genomics and gene disruption experiments in Streptomyces avermitilis. Key genes include:
- ptxA: Encodes a discrete acyltransferase (AT) essential for polyketide synthase (PKS) activity. Disruption of ptxA abolishes this compound production .
- ptxE: A nonribosomal peptide synthetase (NRPS) loading module activating glycine, which is formylated and incorporated into the oxazole ring .
- ptxD: Encodes an ATP-pyrophosphatase critical for oxazole ring cyclization .
Methods include PCR-based gene knockout, HPLC analysis for metabolite profiling, and complementation assays to confirm gene function .
Q. What experimental techniques are used to resolve contradictions in biosynthetic pathway predictions?
Discrepancies in pathway predictions (e.g., inactive ketosynthase [KS] domains or ambiguous module functions) are addressed via:
- Domain activity assays : KR (ketoreductase) and DH (dehydratase) domains are tested for NADP(H)-binding or dehydration activity using substrate analogs .
- HPLC-MS/MS : Tracks intermediate metabolites in gene-disrupted strains to validate proposed pathways .
- Phylogenetic analysis : Compares AT domains (e.g., PtxA-AT2) with homologs in related pathways (e.g., oxazolomycin) to infer substrate specificity .
Advanced Research Questions
Q. How do trans-AT type I PKS systems in the ptx cluster overcome substrate specificity challenges during this compound biosynthesis?
The ptx cluster employs a trans-AT system where PtxA-AT2 supplies malonyl-CoA to PKS modules lacking embedded AT domains. Key findings:
- Module 9 : Contains a non-elongating KS0 domain, suggesting iterative malonyl addition for triene formation .
- KR domains : KR4 and KR5 exhibit divergent catalytic triads, potentially altering stereochemical outcomes .
- Hybrid NRPS/PKS modules : Module 6 (PtxB) integrates glycine into the polyketide chain, followed by cyclodehydration via PtxD to form the oxazole ring .
Advanced methods: Isotopic labeling with -malonyl-CoA and NMR analysis to trace carbon incorporation .
What unresolved questions exist regarding the "cryptic" intermediates in this compound biosynthesis?
The ptx cluster’s PKS/NRPS modules (7–13) synthesize uncharacterized intermediates, hypothesized to be precursors cleaved to yield this compound. Open questions include:
- Role of cytochrome P450 in PtxG : Proposed to oxidize tyrosine residues in module 13, but activity remains unverified .
- Ancestral compound identification : HPLC-MS of avaR3/ptxA mutants reveals missing peaks, suggesting larger polyketides requiring further structural elucidation .
Research strategies: Heterologous expression of orphan modules in E. coli and in vitro reconstitution of P450 activity .
Q. How does this compound modulate TGF-β1 signaling in stromal cells without affecting SMAD2 phosphorylation?
Despite inhibiting TGF-β1-induced myofibroblast differentiation, this compound does not alter SMAD2 phosphorylation. Potential mechanisms:
- Non-canonical TGF-β pathways : Targeting MAPK/ERK or PI3K/AKT signaling, assessed via phosphoproteomics .
- IGF-I axis disruption : Proteomic analysis shows reduced IGF-binding protein secretion, indirectly affecting stromal-epithelial crosstalk .
Experimental design: Use TGF-β receptor inhibitors (e.g., SB431542) as controls in luciferase reporter assays for pathway-specific effects.
Q. What methodological challenges arise in stereoselective synthesis of this compound’s (E,Z)-diene moiety?
The (E,Z)-1,3-diene in this compound’s polyketide chain requires precise stereocontrol. Challenges include:
- Julia–Kocienski olefination : Achieving E/Z selectivity during diene assembly, optimized via lithium salt additives .
- Protecting group strategy : Sensitivity of the oxazole ring demands orthogonal protection (e.g., SEM groups) during solid-phase synthesis .
Validation: -NMR coupling constants and NOESY to confirm stereochemistry.
Data Contradiction Analysis
Q. How to reconcile conflicting data on the catalytic activity of PtxA-AT1 versus PtxA-AT2?
While PtxA-AT2 is confirmed to load malonyl-CoA via phylogenetic and mutagenesis studies, PtxA-AT1 is inactive due to Glu63/His91 substitutions . Contradictions arise from homology to OzmM-AT1, which is dispensable in oxazolomycin biosynthesis. Resolution:
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